Compound Description: GDC-0994 is a potent and orally bioavailable small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] It is currently in early clinical development for its potential in cancer treatment by targeting the RAS/RAF/MEK/ERK signaling cascade. []
Relevance: While GDC-0994 targets a different signaling pathway than N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, both compounds share a 1-methyl-1H-pyrazole moiety within their structure. []
Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This compound shows promising preclinical activity against MET-dependent tumors due to its high target coverage and robust in vivo antitumor effects. []
Relevance: AMG 337 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide share the 1-methyl-1H-pyrazole structural feature. [] This heterocycle is a common building block in medicinal chemistry, suggesting potential shared chemical properties despite targeting different biological targets.
Compound Description: PF-06747775 is an irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) designed for treating non-small-cell lung cancer (NSCLC). [] This compound exhibits potent activity against common EGFR mutants (Del, L858R, T790M/L858R, and T790M/Del) while displaying selectivity over wild-type EGFR. []
Relevance: Similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, PF-06747775 incorporates a 1-methyl-1H-pyrazole group. [] The presence of this moiety in different drug candidates highlights its versatility as a pharmacophore in medicinal chemistry.
Compound Description: 16d is a pyrazolo[3,4-b]pyridine derivative and a close analog of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90α and HSP90β). [] These compounds represent promising anticancer agents due to their unique binding mode at the N-terminal ATP binding site of HSP90. []
Relevance: Both 16d and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide utilize the 1-methyl-1H-pyrazole scaffold. [] This structural similarity emphasizes the significance of this heterocycle in developing compounds with potential biological activities.
Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron tyrosine kinases, showing preferential binding to the activated kinase conformation. [] It demonstrates promising antitumor activity by inhibiting c-Met amplified tumors. []
Relevance: MK-8033 shares the 1-methyl-1H-pyrazol-4-yl moiety with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. []
Compound Description: This compound is designed to target kinases with a rare cysteine residue in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2. [] Its inhibitory potency against these kinases makes it a potential lead for developing novel therapeutic agents.
Relevance: It shares the 1-methyl-1H-pyrazol-4-yl group with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. [] This common structural element highlights its potential significance in designing bioactive molecules.
Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity associated with earlier Akt inhibitors. [] It exhibits low activity in inducing keratinocyte apoptosis while demonstrating excellent anticancer cell proliferation potencies. []
Relevance: Hu7691 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide both contain the 1-methyl-1H-pyrazole scaffold. [] The presence of this moiety in a compound with promising preclinical safety profiles suggests its potential value in designing well-tolerated drug candidates.
Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] It is the first reported clinical candidate for this target and is being investigated as a potential treatment for schizophrenia. []
Relevance: PF-2545920 and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide both incorporate a 1-methyl-pyrazole group as part of their core structure. []
Compound Description: Acrizanib is a potent small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. [] It is being developed as a patient-administered therapy for neovascular age-related macular degeneration, aiming to provide a non-invasive alternative to current intravitreal injections. []
Relevance: Both Acrizanib and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide contain a 1-methyl-pyrazole moiety, highlighting its recurring use in designing molecules with therapeutic potential. []
Compound Description: 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It displays favorable pharmacokinetics and increases cerebrospinal fluid (CSF) glycine concentrations in rats, making it a potential therapeutic agent for central nervous system disorders. []
Relevance: Both 7n and N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide share the pyridine ring system, although in different substitution patterns. []
Compound Description: AZD4205 is a potent and highly selective Janus Kinase 1 (JAK1) inhibitor. [] It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib, suggesting potential in treating non-small cell lung cancer. []
Relevance: AZD4205 shares the methoxy-1-methyl-pyrazole group with N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.